molecular formula C9H12N2O2 B15252472 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid

4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid

Cat. No.: B15252472
M. Wt: 180.20 g/mol
InChI Key: HXGARLPWIFWIMG-UHFFFAOYSA-N
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Description

4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an ethyl(methyl)amino group attached to the pyridine ring at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with ethyl(methyl)amine under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.

Another method involves the use of 4-bromopyridine-2-carboxylic acid as the starting material. This compound is reacted with ethyl(methyl)amine in the presence of a palladium catalyst and a base, such as triethylamine, under mild conditions. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base, such as triethylamine or pyridine, and are carried out under reflux conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups attached to the amino group.

Scientific Research Applications

4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory conditions and cancer.

    Industry: It is used in the development of novel materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways and molecular targets, such as caspases and mitochondrial pathways.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): A derivative of pyridine with a carboxylic acid group at the 4-position.

Uniqueness

4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid is unique due to the presence of the ethyl(methyl)amino group at the 4-position, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-[ethyl(methyl)amino]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-3-11(2)7-4-5-10-8(6-7)9(12)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

HXGARLPWIFWIMG-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC(=NC=C1)C(=O)O

Origin of Product

United States

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